1-Iodotetradecane

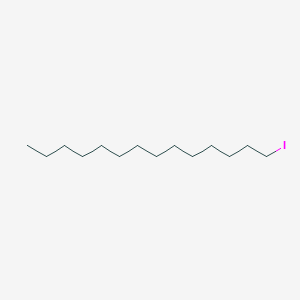

Description

1-Iodotetradecane (CAS: 19218-94-1) is a primary alkyl iodide with the molecular formula C₁₄H₂₉I and a molecular weight of 324.28 g/mol . Structurally, it consists of a 14-carbon linear chain (tetradecane) terminated by an iodine atom at the first position. This compound is commonly utilized in organic synthesis, particularly in SN2 alkylation reactions, due to the favorable leaving-group properties of iodide . It also finds applications in materials science, such as functionalizing carbon nanotubes by introducing epoxy groups during nanomaterial fabrication .

Its synthesis and handling require inert conditions to prevent oxidative degradation .

Structure

3D Structure

Propriétés

IUPAC Name |

1-iodotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQCFGPKNSSISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066465 | |

| Record name | 1-Iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19218-94-1 | |

| Record name | 1-Iodotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19218-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019218941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6SQ6ZJS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Iodination of Tetradecane

The direct halogenation of tetradecane with iodine in the presence of red phosphorus remains a foundational industrial method. This exothermic reaction proceeds via a radical mechanism under reflux conditions (typically 120–150°C) in an inert solvent such as carbon disulfide or tetrachloromethane.

Reaction Conditions and Yield

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120–150°C | |

| Catalyst | Red phosphorus (0.5 eq) | |

| Solvent | CS₂ or CCl₄ | |

| Reaction Time | 6–8 hours | |

| Yield | 60–75% |

The reaction’s regioselectivity arises from the stability of secondary carbon radicals, though this compound dominates due to steric hindrance at internal positions. Side products include diiodotetradecanes (∼15%) and trace alkenes from elimination.

Finkelstein Reaction

Classical Halide Exchange

The Finkelstein reaction enables the preparation of this compound from 1-chlorotetradecane or 1-bromotetradecane via nucleophilic substitution with sodium iodide (NaI) in anhydrous acetone.

Mechanistic Insights

The reaction exploits the poor solubility of NaCl/NaBr in acetone, driving the equilibrium toward iodide formation:

Optimized Protocol

-

Substrate : 1-Bromotetradecane (1.0 eq)

-

Reagent : NaI (1.2 eq)

-

Solvent : Dry acetone (0.5 M)

-

Temperature : Reflux (56°C)

-

Time : 12–24 hours

Alcohol-to-Iodide Conversion

Hydroiodic Acid (HI) Method

1-Tetradecanol reacts with concentrated hydroiodic acid (57% HI) under reflux to yield this compound via an Sₙ2 mechanism.

Limitations :

Alternative Approach :

Using red phosphorus and iodine mimics the HI system:

Conditions :

Modern Catalytic Methods

Hypervalent Iodine Reagents

Iodine(III) reagents like (difluoroiodo)arenes facilitate electrophilic iodination under mild conditions. For example:

Advantages :

-

Room-temperature reactions.

-

No metal catalysts required.

Challenges :

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe tubular reactors for continuous iodination:

-

Residence Time : 30–60 seconds.

-

Temperature : 200°C (superheated iodine vapor).

Economic Considerations :

Analyse Des Réactions Chimiques

1-Iodotetradecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting this compound with sodium hydroxide can produce tetradecanol.

Reduction: The iodine atom can be reduced to produce tetradecane. This can be achieved using reducing agents such as lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation reactions to form various oxidized products

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Iodotetradecane has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies involving the inhibition of protein phosphatases, which are enzymes that regulate DNA transcription.

Industrial Applications: It is used as a solvent and an intermediate in the production of polymers.

Mécanisme D'action

The mechanism of action of 1-iodotetradecane involves its interaction with molecular targets such as protein phosphatases. By inhibiting these enzymes, the compound can affect various cellular processes, including DNA transcription. The exact pathways involved depend on the specific biological context and the concentration of the compound .

Comparaison Avec Des Composés Similaires

1-Iododecane (C₁₀H₂₁I)

1-Iodododecane (C₁₂H₂₅I)

1-Iodohexadecane (C₁₆H₃₃I)

Table 1: Comparison of 1-Iodoalkanes

Halogen-Substituted Analogs: Bromine vs. Iodine

1-Bromotetradecane (C₁₄H₂₉Br)

- Reactivity : Bromine is a poorer leaving group than iodine, leading to lower yields in SN2 reactions. For example, in α-alkylation of diethyl malate, 1-Bromotetradecane achieved <35% yield compared to 35% for this compound (with HMPA additive) .

- Molecular Weight : 277.29 g/mol (lighter than this compound due to Br vs. I).

Allylic Iodides: 1-Iodotetradec-2-ene

- Structure : Contains a double bond at the 2-position, creating an allylic iodide.

- Reactivity : Allylic iodides exhibit enhanced reactivity due to resonance stabilization of the transition state. In esterification, 1-Iodotetradec-2-ene achieved 51% yield without additives, outperforming this compound (35% with HMPA) .

- Applications : Preferred in stereoselective syntheses where allylic systems facilitate regiocontrol .

Activité Biologique

1-Iodotetradecane (C14H29I) is a long-chain alkyl iodide that has garnered attention for its potential biological activity. This compound is primarily studied for its applications in medicinal chemistry, particularly in drug development and as a biochemical probe. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C14H29I

- Molecular Weight : 300.29 g/mol

- CAS Number : 112-88-9

The biological activity of this compound can be attributed to its interaction with various biological systems. As a long-chain fatty acid derivative, it may influence cellular membranes and signaling pathways. Its iodine component can also play a role in biological reactions, potentially acting as a halogenated agent that modifies protein and lipid interactions.

Interaction with Membranes

This compound's hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to alterations in cellular signaling and transport mechanisms, which are critical for maintaining homeostasis within cells.

Antimicrobial Activity

Research has indicated that long-chain alkyl iodides, including this compound, exhibit antimicrobial properties. A study utilizing bioautographic techniques demonstrated that these compounds can inhibit the growth of various microorganisms. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| C. albicans | 18 | 10 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µM) | Exposure Time (hrs) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 24 |

| A549 | 20 | 24 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potential for further investigation in cancer therapeutics.

Case Studies and Research Findings

A notable study explored the use of this compound as a biochemical probe in cellular studies. The compound was used to label specific proteins within cells, allowing researchers to track cellular processes in real-time. The findings indicated that the incorporation of iodine into fatty acid chains could be utilized for imaging and tracking purposes in live-cell studies.

Additionally, research has shown that halogenated compounds like this compound can modulate signaling pathways related to inflammation and immune responses. This modulation may have implications for developing anti-inflammatory drugs or treatments for autoimmune diseases.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-iodotetradecane be optimized for higher yield under inert conditions?

- Methodological Answer : Synthesis optimization requires strict adherence to inert gas handling (e.g., nitrogen or argon) to prevent moisture and oxygen interference. For example, yields up to 68% were achieved using tetradecan-1-ol via a modified Appel reaction with iodine and triphenylphosphine under inert conditions . Reaction parameters such as stoichiometry, temperature (ambient to 40°C), and reaction time (12–24 hours) should be systematically varied to identify optimal conditions. Monitoring by thin-layer chromatography (TLC) ensures reaction completion .

Q. What are the recommended NMR parameters for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR spectra should be recorded in CDCl₃ at 20°C. Key spectral features include:

- ¹H NMR (500 MHz) : δ 3.18 (t, J = 7 Hz, 2H, H₂-1), 1.82 (tt, J = 7 Hz, 2H, H₂-2), 0.88 (t, J = 6.5 Hz, 3H, H₃-14) .

- ¹³C NMR (125 MHz) : δ 6.9 (C-1), 30.5 (C-2), and a progressive decrease in chemical shifts for methylene groups toward the terminal methyl .

- Assignments should be confirmed via 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use explosion-proof equipment and non-sparking tools to mitigate static discharge risks .

- Employ personal protective equipment (PPE) such as nitrile gloves and fume hoods to avoid skin/eye contact (H315, H319 hazards) .

- Store in tightly sealed, moisture-free containers under inert gas to prevent decomposition .

Advanced Research Questions

Q. How do thermodynamic properties like vaporization enthalpy of this compound compare across 1-iodoalkane homologs?

- Methodological Answer : Enthalpies of vaporization (ΔHvap) for 1-iodoalkanes can be determined using gas chromatography or static calorimetry. For this compound, ΔHvap values follow a linear trend with chain length, increasing by ~3–5 kJ/mol per additional methylene group. Comparative studies show that ΔHvap for C₁₄H₂₉I is approximately 78–82 kJ/mol at 298 K . Deviations from this trend may indicate impurities or experimental artifacts, requiring purity validation via GC-MS .

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

- Methodological Answer : Discrepancies in chemical shifts or splitting patterns often arise from solvent effects, temperature variations, or trace impurities. To address this:

- Re-record spectra using freshly distilled CDCl₃ to eliminate residual water or acid .

- Compare experimental data with computational predictions (e.g., DFT calculations) .

- Validate assignments via heteronuclear correlation experiments (HSQC, HMBC) .

Q. What role does this compound play in synthesizing complex glycolipids?

- Methodological Answer : As a long-chain alkylating agent, this compound is used to introduce hydrophobic tails into glycolipid structures. For example, it facilitates the alkylation of trehalose derivatives under phase-transfer conditions (e.g., tetrabutylammonium iodide catalyst), enabling access to amphiphilic molecules with potential bioactivity . Reaction progress is monitored by TLC, and products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers address purity challenges in this compound affecting reaction outcomes?

- Methodological Answer : Purity issues (e.g., residual iodine or phosphine oxides) are resolved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.